![molecular formula C21H21N3O3 B2417686 N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-47-0](/img/structure/B2417686.png)
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Description
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antioxidant Properties
While specific data on the antioxidant activity of our compound is limited, indole derivatives, in general, have shown antioxidant potential . Further research is needed to explore this aspect.
Antimicrobial Properties
Indole derivatives often exhibit antimicrobial activity. Considering the ethoxyphenyl substitution, our compound may have interesting effects against bacteria, fungi, or other pathogens.
properties
IUPAC Name |
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJOQDWUGCJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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